molecular formula C5H3BrFN B1273648 3-Bromo-2-fluoropyridine CAS No. 36178-05-9

3-Bromo-2-fluoropyridine

Cat. No.: B1273648
CAS No.: 36178-05-9
M. Wt: 175.99 g/mol
InChI Key: KESUTBOSNOHAMK-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C₅H₃BrFN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 2 are replaced by bromine and fluorine, respectively.

Biochemical Analysis

Biochemical Properties

3-Bromo-2-fluoropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . The compound’s interaction with enzymes involved in these reactions highlights its importance in biochemical processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function . Additionally, its impact on cell signaling pathways can modulate various cellular activities, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with palladium catalysts in Suzuki-Miyaura coupling reactions facilitates the formation of new chemical bonds . This binding interaction is crucial for the compound’s role in organic synthesis and its broader biochemical applications.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound’s stability is essential for its effectiveness in biochemical reactions and long-term studies. Research has shown that this compound remains stable under specific conditions, ensuring its continued activity in laboratory experiments . Its degradation over time can affect its efficacy and the outcomes of long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its participation in these pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s role in these pathways highlights its importance in biochemical processes and its potential impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within different cellular compartments . Understanding these interactions is essential for determining the compound’s bioavailability and its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The precise localization of this compound is crucial for its role in biochemical reactions and its overall impact on cellular function.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-2-fluoropyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Fluoro-3-bromopyridine
  • 3-Bromo-5-fluoropyridine-2-carboxylic acid
  • 3-Bromo-5-chloro-2-fluoropyridine

Comparison: 3-Bromo-2-fluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. For instance, 2-Fluoro-3-bromopyridine has the same substituents but in different positions, leading to different chemical behavior and applications .

Properties

IUPAC Name

3-bromo-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESUTBOSNOHAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376442
Record name 3-Bromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36178-05-9
Record name 3-Bromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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